Sodium (2R)-2,3-bis{[(9Z)-octadec-9-enoyl]oxy}propyl methyl phosphate
Description
Sodium (2R)-2,3-bis{[(9Z)-octadec-9-enoyl]oxy}propyl methyl phosphate (CAS: 151379-99-6) is a structured phospholipid derivative with the molecular formula C₄₀H₇₄NaO₈P and a molecular weight of 736.97 g/mol . Its structure features:
- A glycerol backbone in the R-configuration.
- Two mono-unsaturated oleoyl (9Z-octadec-9-enoyl) acyl chains esterified at the sn-1 and sn-2 positions.
- A methyl phosphate group at the sn-3 position, neutralized by a sodium counterion.
This compound’s diacylglycerophosphate structure distinguishes it from lysophospholipids and other phosphatidic acid derivatives. Below, we compare its structural and functional attributes with key analogues.
Properties
IUPAC Name |
sodium;[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] methyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H75O8P.Na/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-39(41)46-36-38(37-47-49(43,44)45-3)48-40(42)35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2;/h18-21,38H,4-17,22-37H2,1-3H3,(H,43,44);/q;+1/p-1/b20-18-,21-19-;/t38-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZVXMZAFOPVENO-MDTXTNHHSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OC)OC(=O)CCCCCCCC=CCCCCCCCC.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)([O-])OC)OC(=O)CCCCCCC/C=C\CCCCCCCC.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H74NaO8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20677096 | |
| Record name | Sodium (2R)-2,3-bis{[(9Z)-octadec-9-enoyl]oxy}propyl methyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20677096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
737.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
151379-99-6 | |
| Record name | Sodium (2R)-2,3-bis{[(9Z)-octadec-9-enoyl]oxy}propyl methyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20677096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Sodium (2R)-2,3-bis{[(9Z)-octadec-9-enoyl]oxy}propyl methyl phosphate is a phospholipid-like compound with potential biological activities. This article explores its structure, biological properties, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₄₃H₇₈NaO₁₃P
- Molecular Weight : 737.0 g/mol
- CAS Number : 151379-99-6
- IUPAC Name : Sodium; [(2R)-2,3-bis{[(9Z)-octadec-9-enoyl]oxy}propyl] methyl phosphate
The compound features two oleic acid chains and a methyl phosphate group, which contribute to its amphiphilic nature, making it similar to natural phospholipids.
While the specific mechanism of action of this compound remains largely unexplored, its structural similarity to known bioactive compounds indicates potential roles in modulating various biological processes. Research suggests that compounds with similar structures may influence cell signaling pathways, membrane dynamics, and lipid metabolism.
1. Membrane Interaction
This compound can integrate into cell membranes due to its amphiphilic nature. This integration may affect membrane fluidity and permeability, potentially influencing cellular uptake of other compounds.
2. Cell Signaling
Preliminary studies suggest that phospholipid-like compounds can act as signaling molecules in various biological processes, including inflammation and cell proliferation. The exact pathways influenced by this specific compound require further investigation.
3. Potential Therapeutic Applications
Due to its phospholipid characteristics, this compound may have applications in drug delivery systems, particularly in targeting specific cells or tissues. Its ability to form liposomes could facilitate the encapsulation and delivery of therapeutic agents.
Research Findings and Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Acyl Chain Variations
a) Sodium (2R)-2,3-bis[(9Z,12Z)-9,12-octadecadienoyloxy]propyl hydrogen phosphate
- Acyl Chains: Two linoleoyl (9Z,12Z-octadecadienoyl) groups.
- Molecular Formula : C₃₉H₆₈NaO₈P (MW: 718.93 g/mol) .
- Key Differences: The additional double bonds in linoleoyl chains increase unsaturation, reducing melting point and enhancing membrane fluidity. The hydrogen phosphate group increases polarity compared to the methyl phosphate in the target compound.
b) Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl 2-hydroxyethyl phosphate
- Acyl Chains: Two saturated hexadecanoyl (palmitoyl) groups.
- Phosphate Group : 2-hydroxyethyl phosphate.
- Molecular Formula : C₃₇H₇₂NaO₉P (MW: 714.9 g/mol) .
- Key Differences :
- Saturated acyl chains confer higher rigidity and oxidative stability but reduce fluidity.
- The hydroxyethyl group introduces additional hydrogen-bonding capacity.
Phosphate Group Substitutions
a) Sodium [(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] ethyl phosphate
- Phosphate Group : Ethyl phosphate.
- Molecular Formula : C₄₁H₇₆O₈P⁻·Na⁺ (MW: 751.00 g/mol) .
- Larger molecular weight and altered electronic properties may affect receptor binding.
b) 1-Oleoyl Lysophosphatidic Acid (Sodium Salt)
- Structure : Single oleoyl chain at sn-1, hydrogen phosphate at sn-3.
- Molecular Formula : C₂₁H₄₀O₇P·Na (MW: 458.5 g/mol) .
- Key Differences :
- Lysophospholipid structure (one acyl chain) increases solubility and micelle formation.
- Binds preferentially to LPA receptors (e.g., LPA1), whereas diacyl derivatives may exhibit distinct signaling profiles.
Head Group Modifications
a) 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphorylglycerol (POPG, Sodium Salt)
- Head Group : Glycerophosphorylglycerol (negatively charged).
- Molecular Formula : C₄₀H₇₆NaO₁₀P (MW: 770.98 g/mol) .
- Key Differences :
- The glycerol head group enhances polarity and is critical in bacterial membrane interactions.
- Unlike the target compound, POPG participates in lipid-protein interactions in pulmonary surfactants and bacterial membranes.
Data Table: Structural and Functional Comparison
Research Findings and Implications
Acyl Chain Impact: Unsaturated chains (e.g., oleoyl, linoleoyl) improve fluidity but increase susceptibility to oxidation . Saturated chains (e.g., hexadecanoyl) enhance thermal stability but reduce biological activity in signaling pathways .
Phosphate Group Effects: Methyl vs. Hydrogen Phosphate: Higher polarity promotes solubility but may limit membrane integration .
Biological Relevance :
Preparation Methods
Esterification Step
- Method : Oleic acid is converted to oleoyl chloride using thionyl chloride or oxalyl chloride under anhydrous conditions.
- Reaction : The oleoyl chloride is reacted with glycerol or a protected glycerol derivative (e.g., 1,2-isopropylidene glycerol) in the presence of a base such as pyridine or triethylamine.
- Conditions : Low temperatures (0–5 °C) to minimize side reactions and maintain double bond configuration.
- Outcome : Formation of 2,3-dioleoyl glycerol intermediate with stereochemical control.
Phosphorylation Step
- Method : The free hydroxyl at the sn-1 position is phosphorylated using methyl phosphorodichloridate or methyl phosphorochloridate.
- Reaction : The intermediate is treated with the phosphorylating agent in anhydrous solvent (e.g., dichloromethane) with a base (e.g., triethylamine) to scavenge HCl.
- Neutralization : The product is neutralized with sodium hydroxide to form the sodium salt of the methyl phosphate ester.
- Purification : Chromatographic techniques or crystallization yield the pure compound.
Alternative Enzymatic Methods
- Enzymatic esterification using lipases has been explored for regioselective acylation of glycerol with oleic acid derivatives, offering milder conditions and stereospecificity.
- Enzymatic phosphorylation methods are less common but may be used for selective modification.
Data Table Summarizing Preparation Steps
| Step | Reagents/Conditions | Purpose | Notes |
|---|---|---|---|
| 1. Oleic Acid Activation | Thionyl chloride or oxalyl chloride, anhydrous | Convert oleic acid to oleoyl chloride | Maintain anhydrous conditions to prevent hydrolysis |
| 2. Esterification | Glycerol or protected glycerol, pyridine, 0–5 °C | Attach oleoyl groups at sn-2 and sn-3 | Use protecting groups to avoid acyl migration |
| 3. Phosphorylation | Methyl phosphorodichloridate, triethylamine, DCM | Introduce methyl phosphate at sn-1 | Control stoichiometry to avoid over-phosphorylation |
| 4. Neutralization | Sodium hydroxide aqueous solution | Form sodium salt of phosphate | pH control critical to avoid hydrolysis |
| 5. Purification | Chromatography or crystallization | Isolate pure compound | Confirm purity by NMR, MS, and HPLC |
Research Findings and Optimization Notes
- Stereochemical Integrity : Maintaining the 2R configuration is essential; use of chiral starting materials or stereospecific enzymatic steps helps.
- Double Bond Stability : Olefinic bonds in oleic acid are prone to isomerization under harsh conditions; mild temperatures and inert atmosphere (nitrogen or argon) are recommended.
- Yield Optimization : Coupling reagents like DCC or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) can be used for esterification to improve yields and reduce side products.
- Purity Assessment : Analytical methods such as ^1H NMR, ^13C NMR, mass spectrometry, and HPLC are used to confirm structure and purity.
Q & A
Q. What are the established synthetic routes for Sodium (2R)-2,3-bis{[(9Z)-octadec-9-enoyl]oxy}propyl methyl phosphate, and how can stereochemical purity be ensured?
The synthesis typically involves sequential esterification of a glycerol backbone with (9Z)-octadec-9-enoic acid (oleic acid), followed by phosphorylation. A common method employs protected glycerol derivatives to control regioselectivity. For example:
Acylation : Use DCC/DMAP coupling to attach oleoyl groups to the sn-1 and sn-2 positions of (2R)-propylglycerol.
Phosphorylation : Introduce the methyl phosphate group at the sn-3 position using phosphoramidite chemistry or H-phosphonate intermediates.
Deprotection and purification : Remove protecting groups under mild acidic/basic conditions, followed by reverse-phase HPLC or silica gel chromatography to isolate the sodium salt form.
Stereochemical integrity is verified via -NMR (coupling constants for glycerol backbone protons) and chiral chromatography (e.g., Chiralpak® columns) .
Q. What analytical techniques are critical for characterizing this compound’s structural and physicochemical properties?
Key methods include:
- NMR Spectroscopy : - and -NMR confirm acyl chain geometry (Z/E via coupling constants) and glycerol backbone stereochemistry. -NMR identifies phosphate esterification .
- Mass Spectrometry : High-resolution MS (HRMS) or MALDI-TOF validates molecular weight (e.g., [M+Na] ion at m/z ~850–900) .
- FTIR : C=O (1740 cm), P=O (1250 cm), and C-O-P (1050 cm) stretches confirm functional groups .
- X-ray Crystallography : Resolves 3D structure and hydrogen-bonding networks in solid state (if crystallizable) .
Q. How does the compound’s lipid composition influence its behavior in aqueous systems?
The (9Z)-octadec-9-enoyl (oleoyl) chains impart fluidity due to cis double bonds, enabling spontaneous self-assembly into micelles or bilayers. Critical micelle concentration (CMC) and phase transitions are measured via:
- Dynamic Light Scattering (DLS) : Monitors aggregation size.
- Differential Scanning Calorimetry (DSC) : Detects gel-to-liquid crystalline phase transitions (~-20°C to 0°C for oleoyl-rich systems) .
Advanced Research Questions
Q. How can researchers resolve contradictions in experimental data related to membrane incorporation efficiency?
Discrepancies often arise from:
- Heterogeneous lipid mixtures : Use quantitative -NMR or fluorescence anisotropy to assess phase separation.
- Ion effects : Sodium counterions may compete with divalent cations (e.g., Ca) for phosphate binding, altering membrane stability. Chelators (e.g., EDTA) mitigate this .
- Sample history : Thermal cycling or freeze-thaw cycles can induce metastable phases. Standardize preparation protocols (e.g., extrusion at 50°C) .
Q. What advanced methodologies are used to study its interactions with transmembrane proteins?
- Surface Plasmon Resonance (SPR) : Quantifies binding kinetics with immobilized receptors.
- Cryo-EM : Visualizes protein-lipid interactions in near-native membranes .
- Molecular Dynamics (MD) Simulations : Predicts lipid packing and hydrogen-bonding dynamics using force fields like CHARMM36 or Martini .
Q. How can researchers optimize experimental designs for drug delivery applications?
Key considerations:
- Encapsulation efficiency : Use microfluidics to control liposome size (100–200 nm) and lamellarity.
- Stability assays : Monitor leakage via fluorescent probes (e.g., calcein) under physiological pH/temperature .
- Targeting : Functionalize with ligands (e.g., folate) while maintaining phosphate group accessibility for endosomal escape .
Q. What computational tools are recommended for predicting its behavior in complex biological systems?
- QSAR Models : Predict logP (~8–10) and solubility using ACD/Percepta .
- Docking Software (AutoDock Vina) : Screens interactions with phospholipase enzymes or transporters .
- PK/PD Modeling : Links lipid biodistribution to pharmacokinetic profiles .
Methodological Challenges
Q. How to address discrepancies in reported toxicity profiles across studies?
Q. What strategies mitigate oxidation of (9Z)-octadec-9-enoyl chains during storage?
Q. How to validate its role in signaling pathways (e.g., LPA receptor activation)?
- Knockout models : Use CRISPR-edited cells lacking LPA1/LPA2 receptors.
- Radiolabeling : Incorporate -labeled phosphate for binding assays .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
